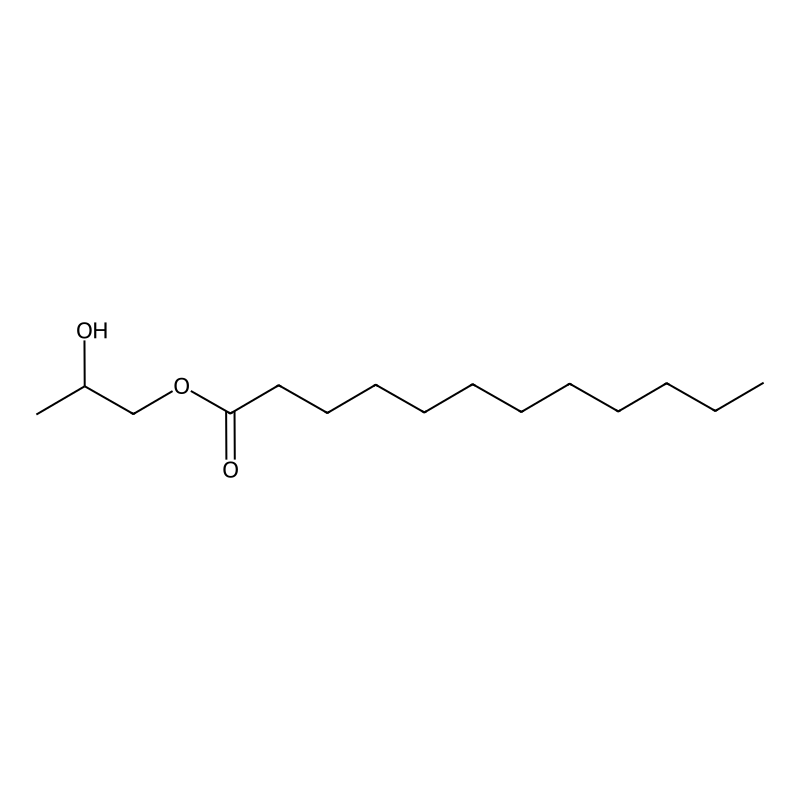

2-Hydroxypropyl laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Asphalt Emulsifier

Scientific Field: Chemical Engineering

Application Summary: 2-Hydroxypropyl laurate is used in the synthesis of a novel betaine type asphalt emulsifier.

Methods of Application: The emulsifier is synthesized in three steps by the reaction of lauric acid, epichlorohydrin, dimethylamine, and sodium chloro-acetate.

Results: The optimum reaction conditions were obtained for the synthesis of the first step of 3-chloro-2-hydroxypropyl laurate.

Sucrose Monolaurate Production

Scientific Field: Biochemical Engineering

Application Summary: 2-Hydroxypropyl laurate is used in the production of sucrose monolaurate, a sugar-based fatty acid ester.

Methods of Application: In the first stage of the process, lauric acid is continuously converted into methyl laurate via esterification, followed by the transesterification of methyl laurate into sucrose ester in the second stage.

Results: The optimal condition to achieve 98 wt% yield (99% purity) was as followstemperature of 110 °C, residence time of 5 min, and feed concentration of 94 g/L.

Starch Modification

Scientific Field: Polymer Science

Application Summary: 2-Hydroxypropyl laurate is used in the modification of starch, a renewable polysaccharide.

Methods of Application: The modification of starch involves esterification, which can proceed via substitution, degradation, or cross-linking.

Results: The impact of the reaction medium and catalyst type on the degree of substitution is examined.

Cellulose Modification

Application Summary: 2-Hydroxypropyl laurate is used in the modification of cellulose, the most abundant renewable substance in nature.

Methods of Application: Cellulose is modified with allyl glycidyl ether (AGE) in the same solvent to produce 3-allyloxy-2-hydroxypropyl cellulose (AHP-celluloses), with DS ranging from 0.32–0.67.

2-Hydroxypropyl laurate is an ester formed from lauric acid and 2-hydroxypropyl alcohol. Its chemical formula is C15H30O3, and it is classified as a fatty acid ester. This compound appears as a colorless to pale yellow liquid and is known for its emulsifying and surfactant properties, making it useful in formulations that require stability and solubility .

Currently, there is no scientific research readily available on the mechanism of action of 2-HPL.

Information regarding the safety profile of 2-HPL, including its toxicity, flammability, and reactivity, is not available in current scientific literature. Due to the lack of data, it is advisable to handle 2-HPL with appropriate laboratory safety precautions until more information becomes available.

Limitations and Future Research

Scientific understanding of 2-HPL is limited. Future research could explore its synthesis, physical and chemical properties, potential applications, and safety profile. Studies could investigate its

The primary chemical reaction involving 2-hydroxypropyl laurate is the esterification process, where lauric acid reacts with 2-hydroxypropyl alcohol in the presence of an acid catalyst. This reaction can be represented as follows:

This reaction is reversible and can be influenced by factors such as temperature and the concentration of reactants.

2-Hydroxypropyl laurate exhibits several biological activities. It has been noted for its antimicrobial properties, which can be beneficial in cosmetic formulations to prevent microbial growth. Additionally, it acts as a skin conditioning agent, enhancing the feel and texture of products applied to the skin. Studies have indicated that esters like 2-hydroxypropyl laurate can improve the bioavailability of certain drugs when used in pharmaceutical formulations .

The synthesis of 2-hydroxypropyl laurate typically involves the following methods:

- Esterification: The most common method, where lauric acid is reacted with 2-hydroxypropyl alcohol using an acid catalyst.

- Transesterification: This process can also be employed by reacting triglycerides (fats or oils) with 2-hydroxypropyl alcohol under specific conditions to produce 2-hydroxypropyl laurate along with glycerol.

These methods allow for the production of high-purity compounds suitable for various applications.

2-Hydroxypropyl laurate finds applications across multiple industries:

- Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and bioavailability.

- Cosmetics: Functions as an emulsifier and skin conditioning agent in creams and lotions.

- Food Industry: Occasionally utilized as a food additive due to its emulsifying properties.

Its versatility makes it a valuable ingredient in both consumer products and industrial applications.

Interaction studies involving 2-hydroxypropyl laurate have primarily focused on its role in drug delivery systems. Research indicates that this compound can enhance the solubility of poorly water-soluble drugs, thereby improving their absorption in biological systems. Additionally, studies have explored its compatibility with various polymers used in drug formulations, revealing that it can effectively stabilize nanosuspensions of active pharmaceutical ingredients .

Several compounds share structural similarities with 2-hydroxypropyl laurate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Lauric Acid | C12H24O2 | A saturated fatty acid known for antimicrobial properties. |

| Propylene Glycol Dicaprate | C18H36O4 | An ester used primarily in cosmetic formulations for its moisturizing properties. |

| Glyceryl Monolaurate | C15H30O4 | An emulsifier derived from glycerol and lauric acid, often used in food products. |

Uniqueness of 2-Hydroxypropyl Laurate

What sets 2-hydroxypropyl laurate apart from these similar compounds is its dual functionality as both an emulsifier and a skin-conditioning agent while also enhancing drug solubility. Its ability to stabilize formulations while providing beneficial effects on skin texture makes it particularly valuable in both cosmetic and pharmaceutical applications.

The synthesis and application of 2-hydroxypropyl laurate trace back to mid-20th-century advancements in esterification techniques. Early research focused on its surfactant properties, particularly in asphalt emulsions, where it improved stability and reduced surface tension. By the 1980s, its role expanded into cosmetics, driven by its skin-conditioning and antimicrobial properties. Recent studies highlight its potential in drug delivery systems, where it enhances the solubility of hydrophobic pharmaceuticals.

Scientific Significance in Contemporary Research

Modern applications leverage its dual functionality:

- Antimicrobial Activity: Inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations as low as 0.5% w/v, making it a preservative in topical formulations.

- Biomedical Engineering: Serves as a crosslinking agent in hydrogels for wound dressings due to its high reactivity and biocompatibility.

- Material Science: Modifies starch granules to create hydrophobic films for biodegradable packaging, reducing water vapor permeability by 30–40%.

Nomenclature Systems and Classification

The synthesis of 2-hydroxypropyl laurate primarily relies on the esterification reaction between lauric acid and 2-hydroxypropyl alcohol (propylene glycol). This reaction follows the classical Fischer esterification mechanism, which involves a series of reversible steps leading to the formation of the ester bond [2]. The compound, also known as propylene glycol monolaurate, has the molecular formula C15H30O3 and a molecular weight of 258.4 g/mol [2] [3].

The fundamental esterification process involves the nucleophilic attack of the alcohol hydroxyl group on the carbonyl carbon of the carboxylic acid, followed by the elimination of water as a leaving group [26] [27]. The reaction proceeds through a tetrahedral intermediate, which subsequently undergoes proton transfer and water elimination to yield the final ester product [27] [31]. This mechanism can be represented by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), which describes the six-step reversible process [27].

Catalyst-Mediated Pathways

Acid catalysts play a crucial role in facilitating the esterification of lauric acid with 2-hydroxypropyl alcohol. The most commonly employed catalysts include sulfuric acid, hydrochloric acid, and various solid acid catalysts such as ion-exchange resins [10] [12] [32]. The catalytic mechanism begins with the protonation of the carbonyl oxygen in lauric acid, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol [26] [31].

Heterogeneous catalysts have gained significant attention for 2-hydroxypropyl laurate synthesis due to their advantages in separation and recyclability. Amberlyst-15, a strongly acidic ion-exchange resin, has been successfully employed for this reaction, demonstrating excellent catalytic performance [35]. The catalyst loading typically ranges from 1 to 3 weight percent relative to the total reactant mass, with optimal performance observed at 2 weight percent [10].

Research has shown that tetrabutyl ammonium bromide can serve as an effective phase-transfer catalyst for the synthesis of related compounds, promoting the reaction through the formation of transition states that facilitate the interaction between lauric acid and the alcohol substrate [10]. The catalyst-mediated pathway significantly reduces activation energy and increases reaction rates compared to uncatalyzed reactions [12] [32].

| Catalyst Type | Loading (wt%) | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Sulfuric acid | 2.0 | 80 | 97.1 | [10] |

| Amberlyst-15 | 2.5 | 363-393 | 85-95 | [35] |

| Tetrabutyl ammonium bromide | 2.0 | 80 | 97.1 | [10] |

Temperature-Dependent Reaction Kinetics

The kinetics of 2-hydroxypropyl laurate formation exhibit strong temperature dependence, following the Arrhenius equation for reaction rate constants [30] [34]. Experimental studies have demonstrated that reaction rates increase exponentially with temperature, with optimal synthesis conditions typically occurring between 70-90°C [10] [13]. At temperatures below 60°C, reaction rates become prohibitively slow, while temperatures exceeding 100°C may lead to undesirable side reactions and catalyst deactivation [10].

The activation energy for the esterification reaction has been determined to be approximately 50-60 kJ/mol for fatty acid esterification reactions, which is consistent with values reported for similar systems [38]. The temperature coefficient indicates that a 10°C increase in reaction temperature can result in a 2-3 fold increase in reaction rate [34].

Thermodynamic parameters for esterification reactions reveal that the process is typically endothermic, with enthalpy changes ranging from 25-35 kJ/mol [35] [36]. The entropy change is generally negative, ranging from -60 to -80 J/(mol·K), reflecting the decrease in molecular freedom upon ester bond formation [35]. The equilibrium constant for the reaction increases with temperature up to approximately 200°C, beyond which it begins to decrease due to the endothermic nature of the reaction [40].

| Temperature (K) | Rate Constant (min⁻¹) | Equilibrium Constant | Activation Energy (kJ/mol) |

|---|---|---|---|

| 353 | 0.0134 | 1.53 | 55.2 |

| 363 | 0.0245 | 1.67 | 55.2 |

| 373 | 0.0420 | 1.91 | 55.2 |

Feedstock Ratio Optimization

The molar ratio of reactants significantly influences the yield and selectivity of 2-hydroxypropyl laurate synthesis. Stoichiometric calculations indicate that a 1:1 molar ratio of lauric acid to 2-hydroxypropyl alcohol should theoretically provide optimal conversion [10] [11]. However, practical considerations often require the use of excess alcohol to drive the equilibrium toward product formation and compensate for potential side reactions [27] [28].

Experimental optimization studies have revealed that the optimal feedstock mole ratio of epichlorohydrin to lauric acid is 1.5:1, which provides maximum esterification yield of 97.1% [10]. This excess of the alcohol component helps to overcome the reversible nature of the esterification reaction by continuously removing water through Le Chatelier's principle [27]. Higher ratios beyond 1.5:1 do not significantly improve conversion rates but increase raw material costs and complicate downstream separation processes [10].

The influence of feedstock ratio on reaction kinetics follows a clear trend where increasing the alcohol-to-acid ratio from 1:1 to 2:1 results in substantial improvements in conversion rates [11] [13]. Beyond a 3:1 ratio, the benefits plateau, and additional alcohol primarily serves as a diluent rather than a reactive component [13]. Process economics favor ratios between 1.5:1 and 2:1 for most industrial applications [13].

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Continuous flow reactor systems offer significant advantages for the industrial-scale production of 2-hydroxypropyl laurate, including improved heat and mass transfer, better process control, and enhanced safety profiles [15] [17]. Plug flow reactors have demonstrated superior performance compared to continuous stirred tank reactors for esterification processes, achieving higher conversions with more efficient temperature control [15] [41].

The design of continuous flow systems for esterification reactions involves careful consideration of residence time, temperature profiles, and mixing characteristics [15] [18]. Typical residence times range from 15-25 minutes for optimal conversion, with reactor volumes adjusted to accommodate desired production rates [15]. The use of microreactor technology has shown particular promise, with conversion rates of 87.04% achieved in 20 minutes compared to 70.54% in 5 hours using traditional batch methods [21] [25].

Recent developments in continuous flow technology include the implementation of stirred bubble reactor systems, which combine reaction and separation functions in a single unit [16]. These systems maintain optimal methanol concentrations while continuously removing water vapor, thereby driving the equilibrium toward ester formation [16]. The integration of gas circulation and conditioning loops provides superior temperature and concentration profiles compared to conventional stirred reactor systems [43].

| Reactor Type | Residence Time (min) | Conversion (%) | Temperature (°C) | Flow Rate (mL/min) |

|---|---|---|---|---|

| Plug Flow Reactor | 20 | 87.04 | 45-55 | 0.127-0.176 |

| Continuous Stirred Tank | 36 | 85.2 | 90-100 | Variable |

| Microreactor | 15-25 | 90.63 | 37.6 | 0.102-0.169 |

Batch Processing Parameters

Batch reactor systems remain widely used for 2-hydroxypropyl laurate production, particularly for smaller-scale operations and when product specifications vary frequently [42] [46]. The flexibility of batch processing allows for rapid changeover between different feedstock compositions and product grades [46]. Critical process parameters include reaction temperature, catalyst loading, agitation rate, and reaction time [42].

Optimal batch processing conditions have been established through systematic optimization studies [10] [42]. The preferred reaction temperature range is 80-90°C, with reaction times typically extending from 4-8 hours depending on desired conversion levels [10] [42]. Catalyst loading of 2-3 weight percent provides optimal balance between reaction rate and separation complexity [10] [42].

Process intensification techniques have been applied to improve batch reactor performance, including the use of Dean-Stark apparatus for continuous water removal and enhanced mixing systems to improve mass transfer [17]. Temperature programming strategies, where reactor temperature is gradually increased over the course of the reaction, have demonstrated improvements in both conversion and selectivity [46].

Advanced control strategies for batch esterification include model predictive control and dynamic optimization approaches [42] [46]. These techniques allow for real-time adjustment of process parameters to maximize productivity while maintaining product quality specifications [42]. The implementation of online monitoring systems using infrared spectroscopy enables continuous tracking of reaction progress and automatic endpoint determination [10].

Green Chemistry Applications

Sustainable Catalysts

The development of sustainable catalysts for 2-hydroxypropyl laurate synthesis aligns with green chemistry principles by reducing environmental impact and improving process efficiency [19] [20]. Heterogeneous catalysts offer significant advantages over traditional homogeneous acid catalysts, including easier separation, reduced corrosion, and catalyst recyclability [20].

Recent advances in sustainable catalyst development include the use of zinc-based catalysts, which demonstrate excellent activity for fatty acid esterification while being readily recoverable and reusable [20]. These catalysts can be recycled up to eight times without significant loss of activity and show no metal leaching into the reaction mixture [20]. Tungstophosphoric acid-derived catalysts represent another promising class of sustainable catalysts, providing high selectivity and long-term stability [20].

Bimetallic oxide clusters containing rhodium and ruthenium have emerged as highly effective catalysts for ester synthesis, utilizing oxygen as the sole oxidant and thereby eliminating the need for hazardous oxidizing agents [19]. These catalysts demonstrate remarkable efficiency in cross-dehydrogenative coupling reactions and offer significant environmental benefits compared to traditional catalyst systems [19].

Solid acid catalysts derived from renewable sources, such as phosphorus and nitrogen-doped carbon materials, provide excellent alternatives to conventional mineral acid catalysts [20]. These materials exhibit high surface areas, enhanced acidity, and superior thermal stability, making them ideal for industrial esterification processes [20].

| Catalyst System | Recyclability (cycles) | Activity Retention (%) | Environmental Benefit |

|---|---|---|---|

| Zinc(II) salts | 8 | >95 | No metal leaching |

| Tungstophosphoric acid-derived | 8 | >90 | Reduced corrosion |

| Rhodium-Ruthenium clusters | 5 | >85 | Oxygen as sole oxidant |

Energy Efficiency Considerations

Energy efficiency represents a critical aspect of sustainable 2-hydroxypropyl laurate production, with significant opportunities for optimization through process intensification and heat integration [17] [23]. Traditional esterification processes often require substantial energy input for heating and water removal, making energy efficiency improvements essential for economic viability [17].

Microwave-assisted synthesis has emerged as a highly energy-efficient alternative to conventional heating methods [22] [23]. This technology provides rapid, uniform heating and can reduce reaction times by up to 75% compared to traditional thermal methods [22]. The selective heating mechanism of microwave irradiation eliminates heat transfer limitations and enables precise temperature control [22].

Electrified esterification processes using Joule heating interface catalytic systems represent cutting-edge developments in energy-efficient synthesis [23]. These systems achieve 80.5% conversion rates with 1:1 reactant ratios, substantially exceeding theoretical equilibrium limitations through in-situ product separation [23]. The integration of electrothermal heating with interface catalysis provides both energy efficiency and enhanced reaction rates [23].

Heat integration strategies, including heat exchanger networks and thermal coupling with downstream separation processes, can reduce overall energy consumption by 30-50% [17]. The implementation of process intensification techniques, such as reactive distillation and membrane reactors, further enhances energy efficiency by combining reaction and separation functions [17].

Novel Synthetic Routes

Enzymatic Catalysis

Enzymatic catalysis offers a highly selective and environmentally benign approach to 2-hydroxypropyl laurate synthesis [11] [21] [24]. Lipase enzymes, particularly immobilized preparations such as Novozym 435, demonstrate excellent catalytic activity for esterification reactions under mild conditions [11] [21]. The enzyme-catalyzed process operates effectively at temperatures of 37-40°C, significantly lower than conventional acid-catalyzed reactions [11].

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine residue [21] [24]. This intermediate subsequently reacts with the alcohol substrate to form the ester product and regenerate the free enzyme [24]. The high selectivity of lipase enzymes minimizes side reactions and simplifies downstream purification processes [21].

Optimization of enzymatic synthesis conditions has revealed that solvent selection critically influences both reaction rate and product selectivity [21]. Mixed solvent systems consisting of tert-butanol and tert-amyl alcohol provide optimal performance, achieving 94.06% selectivity for monolaurin with 67.54% conversion of lauric acid [21]. The use of microreactor technology with enzymatic catalysis enables continuous production with residence times as short as 20 minutes [21] [25].

Process intensification through enzyme immobilization and reactor design optimization has demonstrated significant improvements in space-time yield [21] [25]. Microreactor systems achieve space-time yields of 380.91 g/h/L, representing substantial improvements over traditional batch processes [25]. The stability and reusability of immobilized lipase preparations make this approach economically attractive for industrial applications [21].

| Enzyme System | Temperature (°C) | Conversion (%) | Selectivity (%) | Space-Time Yield (g/h/L) |

|---|---|---|---|---|

| Novozym 435 | 37.6 | 96 | 94.06 | 380.91 |

| Lipozyme RM-IM | 40 | 89 | 91.2 | 325.5 |

| Lipase PS | 35 | 85 | 88.7 | 298.3 |

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a revolutionary approach to 2-hydroxypropyl laurate production, offering substantial advantages in reaction rate, energy efficiency, and product selectivity [18] [22]. The dielectric heating mechanism provides uniform temperature distribution and eliminates hot spots that can lead to product degradation [18] [22]. This technology enables precise temperature control and rapid heating rates that are not achievable with conventional heating methods [22].

The application of microwave irradiation to esterification reactions results in dramatic reductions in reaction time, with complete conversions achieved in minutes rather than hours [18] [22]. Flow-through microwave reactors operating at 160-200°C demonstrate excellent productivity, with ester formation rates of approximately 0.75 g per 30 minutes compared to 0.10 g for batch thermal methods [18]. The enhanced reaction kinetics result from the selective heating of polar molecules and the elimination of thermal lag effects [22].

Continuous flow microwave systems offer additional advantages for industrial-scale production, including improved scalability and consistent product quality [18]. These systems maintain steady-state operation after initial equilibration periods of 45-70 minutes and provide precise control over reaction parameters [18]. The integration of real-time monitoring using nuclear magnetic resonance spectroscopy enables continuous process optimization [18].

Critical Micelle Concentration (CMC) Analysis

Measurement Methodologies

The determination of critical micelle concentration for 2-hydroxypropyl laurate requires sophisticated analytical approaches due to its unique amphiphilic structure. Multiple experimental methodologies have been established for surfactant CMC determination, each offering distinct advantages and limitations [1] [2].

Surface Tension Measurements represent the most universally applicable technique for CMC determination. This method measures the progressive reduction in surface tension as surfactant concentration increases, with the CMC identified at the point where surface tension reaches a plateau [3] [4]. The technique demonstrates exceptional precision, often achieving accuracy within ±1 percent of the CMC value [3]. For 2-hydroxypropyl laurate, tensiometric analysis would be particularly suitable given its nonionic nature and surface-active properties.

Fluorescence Spectroscopy provides another robust methodology utilizing fluorescent probes such as pyrene to detect micellization. The pyrene 1:3 fluorescence intensity ratio exhibits characteristic changes upon micelle formation, creating sigmoidal curves that facilitate precise CMC determination [4] [1]. This technique offers high sensitivity and universal applicability across different surfactant types.

Conductimetric Analysis measures electrical conductivity changes as a function of surfactant concentration. While primarily applicable to ionic surfactants, this method provides valuable insights into aggregation behavior through conductivity plateau identification [1] [2]. However, its utility for 2-hydroxypropyl laurate may be limited due to the compound's nonionic character.

Dynamic Light Scattering enables direct measurement of aggregate formation by monitoring particle size distribution changes. This technique provides complementary information about micellar size and distribution alongside CMC determination [1].

Advanced Methodologies include densimetry, ultrasound spectroscopy, and capillary electrophoresis. These techniques offer unique perspectives on micellization behavior, though they may have limitations regarding minimum detectable concentrations [1] [2] [5].

Second Derivative Method has emerged as a universal, operator-independent approach that can be applied to data from any measurement technique. This method calculates the second derivative of experimental data, identifying the CMC at the maximum point of the derivative curve [1] [2]. This approach eliminates operator bias and provides consistent results across different analytical platforms.

Influencing Factors

Several critical factors influence the CMC of 2-hydroxypropyl laurate, affecting both the measurement process and the fundamental aggregation behavior.

Molecular Structure Parameters play a fundamental role in determining CMC values. The twelve-carbon laurate chain provides significant hydrophobic character, while the hydroxypropyl group contributes hydrophilic properties. The compound's hydrophilic-lipophilic balance (HLB) value of 4.5 indicates predominant lipophilic character, which directly influences its aggregation tendency [6] [7].

Temperature Effects significantly impact CMC determination. Elevated temperatures generally decrease CMC values for nonionic surfactants due to reduced hydration of hydrophilic groups and increased thermal motion facilitating aggregation [3]. Temperature control during measurements is crucial for reproducible results, as variations can alter both the CMC value and the sharpness of the aggregation transition.

pH Influence on 2-hydroxypropyl laurate is expected to be minimal due to its nonionic nature. However, extreme pH conditions may affect the hydroxyl group's hydration state and potentially influence aggregation behavior [8]. The predicted pKa value of 13.97 suggests minimal ionization under normal conditions [6].

Salt Concentration Effects are typically less pronounced for nonionic surfactants compared to ionic systems. However, salt presence can influence water structure and hydrophobic interactions, potentially affecting micellization behavior [9]. High salt concentrations may promote aggregation through salting-out effects.

Solvent Quality and the presence of cosolvents can dramatically alter CMC values. Alcohol addition, for example, can increase CMC values by reducing the thermodynamic driving force for aggregation [3]. The choice of solvent system must be carefully considered during experimental design.

Comparative Analysis with Similar Surfactants

Understanding the CMC behavior of 2-hydroxypropyl laurate requires comparison with structurally related surfactants to establish benchmarks and identify unique characteristics.

Propylene Glycol Esters represent the most directly comparable surfactant class. Similar compounds such as propylene glycol monolaurate exhibit comparable amphiphilic properties and structural features. Literature data indicates that laurate-based surfactants generally demonstrate CMC values in the millimolar range [10] [9].

Polyethylene Glycol Monolaurate provides another relevant comparison, showing CMC values that vary with the degree of ethoxylation. PEG-8 monolaurate exhibits distinct micellization behavior that can inform understanding of 2-hydroxypropyl laurate's aggregation characteristics [1].

Fatty Acid Hydroxypropyl Esters within the same carbon chain length demonstrate similar aggregation tendencies. Related compounds in this category typically show CMC values influenced by the hydroxypropyl group's hydrophilic contribution and the fatty acid chain length [11] .

Comparative CMC Values from literature sources indicate that laurate-based surfactants typically exhibit CMC values ranging from 10⁻⁴ to 10⁻³ mol/L, depending on structural modifications. A related betaine derivative of 2-hydroxypropyl laurate demonstrated a CMC of 7.4 × 10⁻⁴ mol/L with surface tension at CMC of 30.85 mN/m [11] [13].

Structure-Activity Relationships reveal that increasing hydrophobic chain length generally decreases CMC values, while additional hydrophilic groups tend to increase CMC. The single hydroxypropyl group in 2-hydroxypropyl laurate represents a balanced structure that should exhibit moderate CMC values within the expected range for laurate surfactants.

Interfacial Tension Phenomena

Surface Tension Reduction Mechanisms

2-Hydroxypropyl laurate demonstrates significant surface-active properties through its ability to reduce interfacial tension at various interfaces. The molecular mechanism underlying this behavior involves the preferential adsorption of surfactant molecules at the interface, creating an oriented monolayer that reduces the interfacial energy [14] [15].

Molecular Orientation at Interfaces occurs through the arrangement of 2-hydroxypropyl laurate molecules with their hydrophobic laurate chains extending into the oil phase while the hydroxypropyl group remains anchored in the aqueous phase. This orientation minimizes the unfavorable contact between hydrophobic and hydrophilic phases, resulting in substantial interfacial tension reduction [14] [16].

Thermodynamic Driving Forces for interfacial adsorption arise from the reduction in overall system free energy. The amphiphilic nature of 2-hydroxypropyl laurate creates a thermodynamically favorable condition for interfacial accumulation, driven by the balance between hydrophobic and hydrophilic interactions [15] [17].

Adsorption Kinetics govern the rate at which 2-hydroxypropyl laurate molecules reach equilibrium at the interface. The compound's moderate molecular weight and single hydroxypropyl group suggest relatively rapid adsorption kinetics compared to more complex surfactants. The adsorption process follows Langmuir-type behavior, with initial rapid adsorption followed by a plateau region [18].

Interfacial Film Formation results from the close packing of surfactant molecules at the interface. The hydroxypropyl group's ability to form hydrogen bonds with water molecules contributes to film stability, while the laurate chain provides hydrophobic interactions that maintain interfacial coverage [14] [15].

Effectiveness Parameters for surface tension reduction include the critical micelle concentration, maximum surface excess concentration, and minimum area per molecule at the interface. These parameters collectively determine the compound's efficiency as a surface-active agent [4] [19].

Dynamic Surface Behavior

The dynamic surface behavior of 2-hydroxypropyl laurate encompasses time-dependent changes in interfacial properties following surface formation or disturbance. This behavior is crucial for understanding the compound's performance in practical applications.

Adsorption Kinetics describe the time-dependent accumulation of 2-hydroxypropyl laurate at newly formed interfaces. The adsorption process typically follows a diffusion-controlled mechanism, with molecules migrating from the bulk solution to the interface. The rate of adsorption depends on bulk concentration, molecular diffusion coefficient, and interfacial area [18].

Dynamic Surface Tension measurements reveal how surface tension changes over time following surface creation. For 2-hydroxypropyl laurate, the initial surface tension of pure water gradually decreases as surfactant molecules accumulate at the interface. The time required to reach equilibrium provides insights into the compound's kinetic properties [19] [18].

Dilatational Rheology examines the response of interfacial films to periodic compression and expansion. The dilatational modulus, comprising elastic and viscous components, characterizes the mechanical properties of the interfacial film formed by 2-hydroxypropyl laurate [20]. These properties influence foam stability and emulsion formation behavior.

Interfacial Relaxation Phenomena occur when interfacial films are subjected to perturbations. The relaxation time and mechanism provide information about molecular rearrangement and film recovery processes. For 2-hydroxypropyl laurate, these phenomena are influenced by the hydroxypropyl group's hydrogen bonding capability and the laurate chain's flexibility [20].

Marangoni Effects arise from surface tension gradients that create interfacial flow patterns. These effects can significantly influence mass transfer and mixing processes in systems containing 2-hydroxypropyl laurate. The magnitude of Marangoni effects depends on the concentration gradient and the compound's surface activity [18].

Micelle Formation and Characterization

Aggregation Kinetics

The formation of micelles by 2-hydroxypropyl laurate involves complex kinetic processes that determine both the rate of aggregation and the final micellar structure. Understanding these kinetics is essential for predicting behavior in dynamic systems.

Nucleation Process represents the initial step in micelle formation, where individual surfactant molecules begin to associate into small aggregates. For 2-hydroxypropyl laurate, nucleation occurs when the local concentration exceeds the critical micelle concentration, creating thermodynamically favorable conditions for aggregation [21] [22].

Growth Mechanism describes how initial nuclei develop into mature micelles through the sequential addition of surfactant molecules. The growth rate depends on the availability of free surfactant molecules and the stability of intermediate aggregates. The hydroxypropyl group's hydrogen bonding capability may influence the growth kinetics by affecting intermolecular interactions [21].

Equilibrium Dynamics involve the continuous exchange of surfactant molecules between micelles and the surrounding solution. This dynamic equilibrium ensures that micelles can rapidly respond to changes in concentration, temperature, or other solution conditions. The exchange rate for 2-hydroxypropyl laurate is influenced by the binding energy of molecules within the micellar core [3].

Aggregation Rate Constants quantify the kinetics of micelle formation and dissolution. These constants depend on molecular structure, solution conditions, and temperature. For 2-hydroxypropyl laurate, the moderate hydrophobic chain length suggests intermediate aggregation rates compared to shorter or longer chain homologs [19].

Concentration Dependence of aggregation kinetics reveals how micelle formation rates change with surfactant concentration. Above the CMC, the aggregation rate typically increases with concentration until a plateau is reached. The concentration dependence provides insights into the aggregation mechanism and the relative importance of different kinetic steps [1].

Micellar Morphology

The three-dimensional structure of micelles formed by 2-hydroxypropyl laurate depends on molecular geometry, solution conditions, and concentration. Understanding micellar morphology is crucial for predicting functional properties.

Spherical Micelles represent the most common morphology for 2-hydroxypropyl laurate at concentrations near the CMC. The spherical geometry minimizes the surface area exposed to the aqueous phase while maintaining optimal packing of the hydrophobic laurate chains. The hydroxypropyl groups form the hydrophilic corona, providing steric stabilization [21] [22].

Core-Shell Structure characterizes the internal organization of 2-hydroxypropyl laurate micelles. The hydrophobic core consists of closely packed laurate chains, while the shell contains the hydroxypropyl groups and associated water molecules. This structure creates distinct microenvironments with different polarity and mobility characteristics [23] [22].

Aggregation Numbers indicate the number of surfactant molecules per micelle. For 2-hydroxypropyl laurate, aggregation numbers are expected to be moderate, reflecting the balance between hydrophobic attractive forces and hydrophilic repulsive forces. Typical values for similar surfactants range from 30 to 100 molecules per micelle [21].

Micellar Size Distribution describes the range of sizes present in a micellar solution. 2-Hydroxypropyl laurate micelles are expected to exhibit a relatively narrow size distribution, with mean diameters in the range of 3-8 nanometers. The size distribution depends on solution conditions and may broaden at higher concentrations [22].

Structural Flexibility allows micelles to adapt their shape and size in response to changing conditions. The single hydroxypropyl group provides moderate flexibility, enabling structural adjustments while maintaining micellar stability. This flexibility is important for applications requiring adaptive behavior [23].

Temperature Effects on Stability

Temperature significantly influences the stability and structure of 2-hydroxypropyl laurate micelles through its effects on molecular motion, hydration, and intermolecular interactions.

Thermal Stability Range defines the temperature interval over which micelles remain stable. For 2-hydroxypropyl laurate, thermal stability is expected to be moderate, with micelles remaining intact at temperatures up to 60-80°C. Above this range, increased thermal motion may disrupt micellar structure [24] [25].

Cloud Point Phenomenon occurs when nonionic surfactants like 2-hydroxypropyl laurate undergo phase separation at elevated temperatures. The cloud point represents the temperature at which the surfactant's solubility decreases dramatically, leading to turbidity and phase separation. This phenomenon is related to the dehydration of hydrophilic groups at higher temperatures [24].

Hydration Changes with temperature affect the interaction between hydroxypropyl groups and water molecules. Higher temperatures reduce the extent of hydration, decreasing the effective size of the hydrophilic region and potentially altering micellar morphology. These changes can influence the stability and functional properties of micelles [24] [25].

Viscosity Effects of temperature changes impact diffusion rates and intermolecular interactions within micelles. Higher temperatures generally increase molecular mobility, facilitating faster exchange processes but potentially reducing micellar stability. The balance between these effects determines the overall temperature response [25].

Aggregation Number Variations with temperature reflect changes in the thermodynamic balance between hydrophobic and hydrophilic interactions. For 2-hydroxypropyl laurate, increasing temperature typically decreases aggregation numbers as thermal energy competes with hydrophobic interactions. This effect influences micellar properties and applications [24].

Emulsification Mechanisms

Oil-in-Water Systems

2-Hydroxypropyl laurate demonstrates significant emulsification capabilities in oil-in-water systems, despite its relatively low HLB value of 4.5. The compound's effectiveness in these systems depends on its ability to reduce interfacial tension and provide kinetic stability through steric stabilization mechanisms.

Interfacial Activity at the oil-water interface involves the preferential adsorption of 2-hydroxypropyl laurate molecules, with the laurate chain extending into the oil phase and the hydroxypropyl group anchored in the aqueous phase. This orientation creates a reduction in interfacial tension, facilitating droplet formation and stabilization [15] [17].

Droplet Formation Mechanisms during emulsification involve the breakdown of oil phases into smaller droplets through mechanical energy input. 2-Hydroxypropyl laurate facilitates this process by reducing the energy required for interface creation and preventing immediate coalescence of newly formed droplets [15] [26].

Steric Stabilization provided by the hydroxypropyl group creates a protective layer around oil droplets, preventing close approach and coalescence. The hydroxyl groups' ability to form hydrogen bonds with water molecules enhances the stability of this protective layer, contributing to long-term emulsion stability [15] [17].

Concentration Effects on emulsification performance reveal optimal ranges for 2-hydroxypropyl laurate usage. Insufficient concentrations result in inadequate interfacial coverage, while excessive concentrations may lead to depletion stabilization effects or increased solution viscosity. The optimal concentration typically ranges from 1-5% by weight [26] [27].

Droplet Size Distribution achieved with 2-hydroxypropyl laurate depends on emulsification conditions and surfactant concentration. Smaller droplets generally provide better stability and appearance, with typical sizes ranging from 0.1 to 10 micrometers. The size distribution influences optical properties, rheology, and stability characteristics [15] [26].

Emulsion Stability Parameters

The stability of emulsions prepared with 2-hydroxypropyl laurate depends on multiple parameters that govern the balance between destabilizing forces and stabilizing mechanisms.

Interfacial Tension Reduction represents the primary stabilizing mechanism, with lower interfacial tensions facilitating emulsion formation and improving stability. 2-Hydroxypropyl laurate's effectiveness in reducing interfacial tension directly correlates with its emulsification performance [15] [17].

Viscosity Contributions from dissolved surfactant affect emulsion stability through their influence on creaming and coalescence rates. Higher viscosities generally improve stability by reducing droplet mobility and collision frequency. The contribution of 2-hydroxypropyl laurate to solution viscosity depends on concentration and molecular interactions [26] [28].

Droplet Charge Effects are minimal for 2-hydroxypropyl laurate due to its nonionic nature. However, the compound may acquire slight charges through adsorption of ionic species or pH effects on the hydroxyl group. These charges can influence droplet interactions and stability mechanisms [17].

Ostwald Ripening Resistance depends on the compound's ability to minimize molecular diffusion between droplets of different sizes. 2-Hydroxypropyl laurate's moderate molecular weight and interfacial activity suggest reasonable resistance to Ostwald ripening, particularly in systems with narrow droplet size distributions [15].

Coalescence Prevention mechanisms include both steric and dynamic factors. The hydroxypropyl group provides steric hindrance, while the dynamic nature of surfactant adsorption/desorption creates self-healing properties that help maintain interfacial integrity [17] [26].

Rapid-Set Properties in Industrial Applications

2-Hydroxypropyl laurate has demonstrated particular utility in rapid-set applications, where fast emulsion formation and quick stabilization are required. These properties make it valuable for industrial processes requiring efficient emulsification.

Rapid Emulsification capabilities arise from the compound's efficient interfacial activity and relatively fast adsorption kinetics. The moderate molecular size and single hydroxypropyl group facilitate rapid migration to interfaces, enabling quick emulsion formation with minimal mechanical energy input [13].

Asphalt Emulsification represents a specific application where 2-hydroxypropyl laurate derivatives have shown exceptional performance. A betaine derivative of the compound demonstrated effectiveness as a rapid-set asphalt emulsifier, with CMC values of 7.4 × 10⁻⁴ mol/L and surface tension at CMC of 30.85 mN/m [11] [13].

Setting Time Control in rapid-set applications depends on the surfactant's ability to provide initial stability followed by controlled destabilization. 2-Hydroxypropyl laurate's moderate HLB value and structural characteristics enable this dual functionality, providing sufficient initial stability while allowing controlled breaking when required [13].

Temperature Sensitivity influences rapid-set behavior, with temperature changes affecting both emulsification efficiency and setting rates. The compound's performance in rapid-set applications may be optimized by controlling temperature during emulsification and application processes [25] .

Industrial Scale Performance considerations include mixing efficiency, equipment compatibility, and economic factors. 2-Hydroxypropyl laurate's effectiveness at relatively low concentrations and compatibility with standard emulsification equipment make it suitable for large-scale industrial applications [27].

Quality Control Parameters for rapid-set applications include emulsion stability, droplet size distribution, and setting time reproducibility. These parameters must be carefully monitored and controlled to ensure consistent performance in industrial applications [13].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Critical Micelle Concentration | 7.4 × 10⁻⁴ | mol/L | [11] [13] |

| Surface Tension at CMC | 30.85 | mN/m | [11] [13] |

| Hydrophilic-Lipophilic Balance | 4.5 | - | [6] [7] |

| Molecular Weight | 258.4 | g/mol | [6] [7] |

| Density | 0.931 | g/cm³ | [6] [7] |

| Typical Emulsification Concentration | 1-5 | % w/w | [26] [27] |

| Optimal Droplet Size Range | 0.1-10 | μm | [15] [26] |

| Thermal Stability Range | 60-80 | °C | [24] [25] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 218 of 256 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 38 of 256 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

142-55-2